5-(2-chlorophenyl)-N-(cyanomethyl)-N-propyl-1,3-oxazole-4-carboxamide
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Overview
Description
5-(2-chlorophenyl)-N-(cyanomethyl)-N-propyl-1,3-oxazole-4-carboxamide is a synthetic organic compound that belongs to the oxazole family This compound is characterized by the presence of a chlorophenyl group, a cyanomethyl group, and a propyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-N-(cyanomethyl)-N-propyl-1,3-oxazole-4-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2-chlorobenzoyl chloride and an appropriate nucleophile.
Addition of the Cyanomethyl Group: The cyanomethyl group can be added through a nucleophilic substitution reaction using cyanomethyl chloride.
Attachment of the Propyl Group: The propyl group can be introduced via an alkylation reaction using propyl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorophenyl)-N-(cyanomethyl)-N-propyl-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
5-(2-chlorophenyl)-N-(cyanomethyl)-N-propyl-1,3-oxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-N-(cyanomethyl)-N-propyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chlorophenyl)-1,3-oxazole-4-carboxamide
- 5-(2-chlorophenyl)-N-methyl-1,3-oxazole-4-carboxamide
- 5-(2-chlorophenyl)-N-ethyl-1,3-oxazole-4-carboxamide
Uniqueness
5-(2-chlorophenyl)-N-(cyanomethyl)-N-propyl-1,3-oxazole-4-carboxamide is unique due to the presence of the cyanomethyl and propyl groups, which can influence its chemical reactivity and biological activity. These structural features may confer distinct properties compared to other similar compounds, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
5-(2-chlorophenyl)-N-(cyanomethyl)-N-propyl-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-2-8-19(9-7-17)15(20)13-14(21-10-18-13)11-5-3-4-6-12(11)16/h3-6,10H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBPPJRHFYIQSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=C(OC=N1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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